methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by sulfonation and esterification. One common method includes:
Bromination: The starting material, 1H-pyrrole-2-carboxylate, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Sulfonation: The brominated intermediate is then treated with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
Esterification: Finally, the sulfonated product is esterified using methanol in the presence of an acid catalyst like sulfuric acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Products include various substituted pyrrole derivatives.
Reduction: Products include sulfides or thiols.
Oxidation: Products include pyrrolinones or other oxidized pyrrole derivatives
Scientific Research Applications
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
- Methyl 5-chloro-4-sulfamoyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .
Biological Activity
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a bromine atom and a sulfamoyl group, which contributes to its reactivity and biological properties. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds, enhancing binding affinity to target proteins. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Targeted Pathways
Research indicates that compounds with similar structures can influence multiple biochemical pathways:
- Antimicrobial Activity : Structurally related pyrrole derivatives have demonstrated significant antimicrobial effects, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Certain pyrrole derivatives exhibit cytotoxic effects against cancer cell lines, likely through induction of apoptosis or cell cycle arrest.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Activity | IC50 (µM) | Cell Line/Organism | Reference |
---|---|---|---|
Antibacterial | 3.12 - 12.5 | Staphylococcus aureus | |
Anticancer (MCF-7) | 21.3 - 28.3 | Human breast cancer | |
Antiviral (HBV) | NA | Hepatitis B virus |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The compound showed potent activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics such as ciprofloxacin .
- Anticancer Potential : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and A549. Results indicated significant growth inhibition, with IC50 values suggesting that the compound could be a candidate for further development as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed favorable binding affinities, supporting its potential as a therapeutic agent .
Properties
Molecular Formula |
C6H7BrN2O4S |
---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3,(H2,8,11,12) |
InChI Key |
AKYKRVQOXZQCBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)N |
Origin of Product |
United States |
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